4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
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Overview
Description
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group, a trichloroethenyl group, and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 4-methoxybenzene, undergoes electrophilic substitution reactions to introduce the trichloroethenyl group and the carboximidoyl chloride group.
Electrophilic Aromatic Substitution:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced by reacting the intermediate product with phosgene (COCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The presence of the carboximidoyl chloride group allows for nucleophilic substitution reactions, where nucleophiles can replace the chloride atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under elevated temperatures and pressures.
Major Products
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the reactivity of the benzene ring, facilitating electrophilic attacks, while the carboximidoyl chloride group allows for nucleophilic substitutions . These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but lacks the trichloroethenyl group.
4-Methoxy-N-(trichloroethenyl)benzamide: Similar but with an amide group instead of the carboximidoyl chloride group.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
54682-99-4 |
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Molecular Formula |
C10H7Cl4NO |
Molecular Weight |
299.0 g/mol |
IUPAC Name |
4-methoxy-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H7Cl4NO/c1-16-7-4-2-6(3-5-7)9(13)15-10(14)8(11)12/h2-5H,1H3 |
InChI Key |
FSKFPVALUVZQFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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